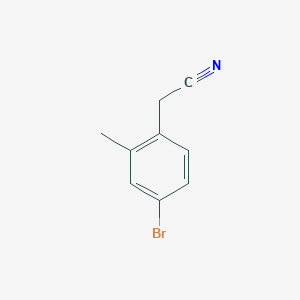

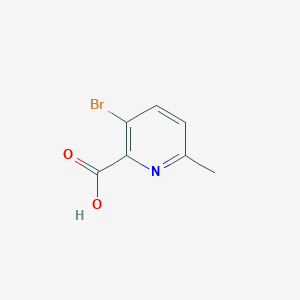

2-(4-Bromo-2-methylphenyl)acetonitrile

Übersicht

Beschreibung

2-(4-Bromo-2-methylphenyl)acetonitrile is a brominated aromatic nitrile compound. While the specific compound is not directly studied in the provided papers, related brominated aromatic compounds and their reactivity in acetonitrile solvent are discussed, which can provide insights into the behavior of similar compounds.

Synthesis Analysis

The synthesis of related brominated aromatic compounds often involves multicomponent reactions or coupling reactions. For instance, a one-pot multicomponent reaction using 3-bromobenzaldehyde, malononitrile, and dimedone is described, yielding a brominated chromene compound with good efficiency . Similarly, the synthesis of bis(diphenylphosphino)acetonitrile involves the treatment of acetonitrile with n-butyllithium followed by chlorodiphenylphosphine . These methods suggest that the synthesis of 2-(4-Bromo-2-methylphenyl)acetonitrile could potentially be achieved through analogous multicomponent or coupling reactions.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of brominated aromatic compounds. For example, the structure of a fluorinated α-aminonitrile compound was determined using single-crystal X-ray diffraction . Theoretical calculations, such as DFT, are also employed to obtain and analyze the equilibrium geometry of these compounds . These techniques could be applied to 2-(4-Bromo-2-methylphenyl)acetonitrile to gain a detailed understanding of its molecular structure.

Chemical Reactions Analysis

Brominated aromatic compounds can participate in various chemical reactions. The electrochemical oxidation of tris(4-bromophenyl)amine in acetonitrile has been studied, suggesting that brominated compounds can undergo electron transfer reactions . Additionally, the synthesis of 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine involves a coupling reaction between morpholine and a diazonium ion . These studies indicate that 2-(4-Bromo-2-methylphenyl)acetonitrile could also be reactive in electron transfer and coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds can be inferred from their behavior in different solvents and under various conditions. The oxidation of bromide in acetonitrile and ionic liquids at platinum electrodes has been investigated, providing information on the electrochemical properties of brominated species in these solvents . Spectroscopic methods, such as FT-IR and NMR, are used to characterize these compounds and assess their reactivity . Molecular docking studies can also be conducted to understand the interaction of these molecules with biological targets . These approaches could be applied to study the properties of 2-(4-Bromo-2-methylphenyl)acetonitrile.

Wissenschaftliche Forschungsanwendungen

Liquid Crystalline Properties and Structural Studies

Gowda et al. (2004) explored the liquid-crystalline properties of methyl-tri-n-decylphosphonium salts in acetonitrile, demonstrating amphotropic behavior suitable for NMR spectroscopy structural studies (Gowda, Hui, Khetrapal, & Weiss, 2004).

Organic Synthesis and Reaction Mechanisms

Schepp (2004) investigated the generation and reactivity of an aryl enol radical cation in acetonitrile, offering insights into reaction mechanisms relevant to organic synthesis (Schepp, 2004).

Pharmaceutical Impurity Quantification

Wagh, Kothari, & Lokhande (2017) developed an HPLC method for quantifying the impurity of a similar compound in pharmaceuticals, demonstrating the importance of such compounds in quality control (Wagh, Kothari, & Lokhande, 2017).

Advanced Materials and Catalysis

Research by Enayati et al. (2016) on polymerization in acetonitrile highlights the solvent's role in facilitating rapid and living radical polymerizations, potentially applicable to materials science and engineering (Enayati, Jezorek, Smail, Monteiro, & Percec, 2016).

Electrochemistry and Sensor Development

Ou et al. (2015) synthesized a colorimetric cyanide ion sensor in acetonitrile-water, demonstrating the potential for developing sensitive analytical tools for environmental monitoring (Ou, Jin, Chen, Gong, Ma, Wang, Chow, & Tang, 2015).

Safety And Hazards

The safety information for 2-(4-Bromo-2-methylphenyl)acetonitrile indicates that it is hazardous. The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, indicating harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Eigenschaften

IUPAC Name |

2-(4-bromo-2-methylphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c1-7-6-9(10)3-2-8(7)4-5-11/h2-3,6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVPNKXZIJKBMDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10593554 | |

| Record name | (4-Bromo-2-methylphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromo-2-methylphenyl)acetonitrile | |

CAS RN |

215800-05-8 | |

| Record name | (4-Bromo-2-methylphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Sodium bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B1343089.png)

![4-[(5-Bromothiophen-2-yl)methyl]morpholine](/img/structure/B1343098.png)